Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate
Description
Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is a structurally complex heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. This bicyclic scaffold is fused with a 1,2,4-triazole ring, which is substituted at the 3-position with a 2-(4-methylbenzamido)ethyl group. A thioacetamido linker bridges the pyridazine ring to an ethyl glycinate ester. The compound’s design integrates multiple functional groups:
- Triazolo[4,3-b]pyridazine: Known for its electron-deficient nature, this core is often utilized in medicinal chemistry for targeting enzymes like kinases or phosphodiesterases.
- 4-Methylbenzamido ethyl group: A lipophilic substituent that may enhance membrane permeability or modulate target binding.
- Thioether linkage: The sulfur atom in the acetamido bridge could improve metabolic stability compared to oxygen-based analogs.
- Ethyl ester: A prodrug moiety that may enhance solubility or enable intracellular hydrolysis to an active carboxylic acid.
Properties
IUPAC Name |
ethyl 2-[[2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-3-31-20(29)12-23-18(28)13-32-19-9-8-16-24-25-17(27(16)26-19)10-11-22-21(30)15-6-4-14(2)5-7-15/h4-9H,3,10-13H2,1-2H3,(H,22,30)(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYIOBJSZGQQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core. This is achieved by reacting 4-methylbenzoyl chloride with ethylenediamine to form 4-methylbenzamidoethylamine. This intermediate is then cyclized with hydrazine and a suitable aldehyde to form the triazolopyridazine ring system.
Thioether Formation: The triazolopyridazine intermediate is then reacted with a thiol reagent, such as ethanethiol, under basic conditions to introduce the thioether linkage.
Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to yield this compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., tin(II) chloride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article will explore the scientific research applications of this compound, drawing on diverse sources and presenting comprehensive data.
Molecular Formula
The molecular formula can be represented as C₁₈H₂₃N₅O₄S, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit promising anticancer properties. For instance, studies have shown that certain triazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. This suggests that this compound could be investigated further for its potential as an anticancer agent.
Antimicrobial Properties
The compound's structure may also impart antimicrobial properties. Triazole derivatives have been reported to possess activity against various bacterial strains and fungi. This aspect makes it a candidate for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.
Enzyme Inhibition
Preliminary studies suggest the compound may act as an inhibitor of specific enzymes involved in drug metabolism. For example, compounds similar to this compound have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug-drug interactions and metabolism .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer efficacy of triazole derivatives, a related compound demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. This finding supports further investigation into the specific effects of this compound on cancer cells.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of triazole-containing compounds revealed that they exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could disrupt bacterial cell wall synthesis and function effectively as novel antibiotics.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. The triazolopyridazine core is known to exhibit binding affinity to certain proteins, which may modulate their activity and lead to the observed biological effects.
Comparison with Similar Compounds
Core Heterocycles
| Compound | Core Structure | Substituents/Modifications |
|---|---|---|
| Target Compound | Triazolo[4,3-b]pyridazine | Thioacetamido linker, ethyl ester |
| I-6230 | Pyridazine | Phenethylamino, unsubstituted |
| I-6232 | 6-Methylpyridazine | Phenethylamino, methyl substitution |
| I-6273 | Methylisoxazole | Phenethylamino, oxygen-based linkage |
| I-6373 | 3-Methylisoxazole | Phenethylthio, sulfur-based linkage |
| I-6473 | 3-Methylisoxazole | Phenethoxy, oxygen-based linkage |
Functional Group Impact
- 4-Methylbenzamido vs.
- Ester Positioning : The target’s ethyl ester is positioned distally from the heterocycle, contrasting with the I-series’ direct ester attachment to the benzoate ring. This may alter hydrolysis rates or metabolic pathways.
Comparison with Protein-Binding Ligands (: RCSB PDB 5Z4, 2021)
The ligand in PDB entry 5Z4 (ethyl 2-(2-(4-azido-N-((2-(1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-benzo[d]imidazol-6-yl)methyl)-2,3,5,6-tetrafluorobenzamido)acetamido)acetate) shares a glycinate ester backbone but diverges significantly in structure:
| Feature | Target Compound | 5Z4 Ligand |
|---|---|---|
| Core Heterocycle | Triazolo[4,3-b]pyridazine | Benzo[d]imidazole + dihydropyridinone |
| Substituents | 4-Methylbenzamido, thioether | Tetrafluorobenzamido, azido, THP-methyl |
| Functional Groups | Ethyl ester, thioacetamido | Azide (click chemistry handle), fluorinated |
- Fluorination and Azido Groups : The 5Z4 ligand’s fluorinated benzamido and azido groups suggest applications in covalent binding or imaging, whereas the target compound lacks these features .
Research Findings and Implications
While direct activity data for the target compound are unavailable, structural analysis reveals:
Metabolic Stability : The thioether linkage may prolong half-life compared to I-6373’s phenethylthio or I-6473’s phenethoxy groups .
Target Selectivity : The triazolo-pyridazine core could offer selectivity over pyridazine/isoxazole-based compounds due to steric and electronic differences.
Prodrug Potential: The ethyl ester may facilitate cell penetration, with hydrolysis yielding a carboxylic acid for enhanced target engagement.
Data Table: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | Triazolo[4,3-b]pyridazine | 4-Methylbenzamido, thioacetamido | Ethyl ester, thioether | Enzyme inhibition, oncology |
| I-6230 (Molecules 2011) | Pyridazine | Phenethylamino | Benzoate ester | Inflammation, CNS disorders |
| I-6373 (Molecules 2011) | 3-Methylisoxazole | Phenethylthio | Benzoate ester | Antibacterial, antiviral |
| 5Z4 Ligand (RCSB 2021) | Benzo[d]imidazole | Tetrafluorobenzamido, azido | Ethyl ester, azide | Structural biology, covalent inhibitors |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate, and how can reaction conditions be optimized?
- Methodology :
- The synthesis typically involves multi-step reactions, starting with the formation of the [1,2,4]triazolo[4,3-b]pyridazine core. For example, refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol (1 h, 30 mL) yields intermediates like ethyl (2-phenyl-1,3-thiazol-4-yl)acetate .
- Subsequent steps include thioether formation (e.g., using sodium hydride in DMF as a base) and coupling with 4-methylbenzamidoethyl groups. Reaction optimization requires precise control of temperature (e.g., reflux vs. room temperature), solvent polarity, and stoichiometry to avoid side products .
- Critical Parameters : Monitor reaction progress via TLC/HPLC, and purify intermediates using column chromatography or ether extraction .
Q. How can researchers validate the structural integrity of this compound?
- Methodology :
- Use spectroscopic techniques:
- NMR : Confirm the presence of key functional groups (e.g., thioether protons at δ 3.5–4.0 ppm, aromatic protons from the pyridazine ring) .
- Mass Spectrometry (MS) : Verify molecular ion peaks matching the molecular formula (e.g., C₂₅H₂₈N₆O₄S) .
- Elemental analysis should align with theoretical values within 0.4% deviation .
Q. What solvents and reagents are critical for its synthesis?
- Key Reagents :
- Absolute ethanol for refluxing intermediates .
- Sodium hydride (NaH) in DMF for deprotonation during thioether formation .
- Protective groups (e.g., Boc for amines) to prevent unwanted side reactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
- Methodology :
- Synthesize analogs with modifications to the 4-methylbenzamido group or pyridazine core. For example, replace the methyl group with methoxy or halogens to assess electronic effects .
- Evaluate biological activity (e.g., antifungal IC₅₀ via microdilution assays) and correlate with structural changes. Contradictions in activity data may arise from differences in assay conditions (e.g., pH, cell lines) .
- Use molecular docking to predict interactions with targets like fungal cytochrome P450 enzymes .
Q. What strategies resolve contradictions in reported biological data for similar triazolopyridazine derivatives?
- Methodology :
- Standardize assay protocols: Ensure consistent cell lines (e.g., Candida albicans ATCC 10231 for antifungal studies) and control for solvent effects (e.g., DMSO concentration ≤1%) .
- Validate results using orthogonal assays (e.g., fluorescence-based ATP quantification vs. colony-counting) .
- Perform meta-analyses of published data to identify trends obscured by experimental variability .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodology :
- Use software like SwissADME to predict logP (lipophilicity) and blood-brain barrier permeability. For instance, the acetamido and ester groups may enhance solubility but reduce membrane penetration .
- Molecular dynamics simulations can model binding stability with biological targets, identifying residues critical for interaction (e.g., hydrogen bonds with His231 in p38 MAP kinase) .
- Prioritize derivatives with balanced hydrophilicity (cLogP 2–4) and low polar surface area (<140 Ų) for oral bioavailability .
Q. What are the challenges in scaling up synthesis without compromising purity?
- Methodology :
- Optimize catalytic systems: Transition from stoichiometric bases (e.g., NaH) to recyclable catalysts (e.g., polymer-supported bases) .
- Implement flow chemistry for thioether formation to enhance reproducibility and reduce reaction time .
- Monitor batch consistency using HPLC with UV detection (λ = 254 nm) and adjust column chromatography gradients for large-scale purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
